Nirogacestat

Description

This compound is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase; therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. this compound was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo.

This compound is a Gamma Secretase Inhibitor. The mechanism of action of this compound is as a Gamma Secretase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C19 Inducer.

This compound is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, this compound targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

an antineoplastic agent

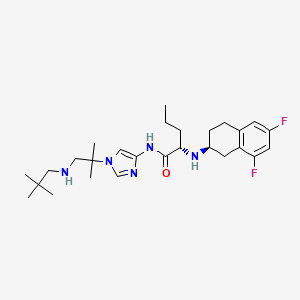

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRKLWBYMDAED-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235679 | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290543-63-3, 865773-15-5 | |

| Record name | Nirogacestat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirogacestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03084014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIROGACESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nirogacestat's Mechanism of Action in Desmoid Tumors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stamford, Conn. – Nirogacestat (OGSIVEO™), an oral, selective, small-molecule gamma-secretase inhibitor, is the first and only FDA-approved targeted therapy for adult patients with progressing desmoid tumors who require systemic treatment.[1] This guide provides a detailed technical overview of its mechanism of action, supported by clinical trial data and a description of the experimental methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of Gamma-Secretase

This compound functions by inhibiting gamma-secretase, an intramembrane enzyme complex that plays a crucial role in the cleavage of multiple transmembrane proteins, including the Notch receptor.[2][3][4] In desmoid tumors, dysregulation of the Notch signaling pathway is a key contributor to tumor growth.[1][5]

Gamma-secretase-mediated cleavage of the Notch receptor releases the Notch intracellular domain (NICD).[1] The NICD then translocates to the nucleus, where it activates the transcription of target genes that drive cell proliferation and survival.[6] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby interrupting this signaling cascade and mitigating tumor growth.[6]

Interplay with the Wnt/β-Catenin Pathway

The pathogenesis of desmoid tumors is also intricately linked to the Wnt/β-catenin signaling pathway.[7] Mutations in the CTNNB1 or APC genes can lead to an accumulation of β-catenin, resulting in the dysregulation of this pathway.[7] Crosstalk between the Wnt/β-catenin and Notch pathways is believed to further contribute to the development of desmoid tumors.[1] While this compound directly targets the Notch pathway, the interconnectedness of these signaling cascades suggests a broader impact on the molecular drivers of the disease.

Quantitative Data from the Phase 3 DeFi Trial

The efficacy and safety of this compound were rigorously evaluated in the global, multicenter, double-blind, placebo-controlled Phase 3 DeFi trial (NCT03785964).[6][8] The trial enrolled 142 adult patients with progressing desmoid tumors.[6]

Table 1: Efficacy Outcomes from the DeFi Trial

| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (PFS) | |||

| Median PFS | Not Reached | 15.1 months | 0.29 (0.15-0.55); p<0.001[6][8] |

| 2-Year PFS Rate | 76% | 44% | N/A[9] |

| Objective Response Rate (ORR) | |||

| ORR | 41% | 8% | p<0.001[6][8] |

| Complete Response (CR) | 7% | 0% | N/A[10] |

| Partial Response (PR) | 34% | 8% | N/A |

| Patient-Reported Outcomes (PROs) | |||

| Change from Baseline in Pain (BPI-SF) | Statistically significant improvement | N/A | p≤0.007[10] |

| Change from Baseline in Symptom Burden (GODDESS) | Statistically significant improvement | N/A | p≤0.007[10] |

| Change from Baseline in Physical Functioning (GODDESS) | Statistically significant improvement | N/A | p≤0.007[10] |

| Change from Baseline in Quality of Life (EORTC QLQ-C30) | Statistically significant improvement | N/A | p≤0.007[10] |

Data sourced from the DeFi clinical trial publications.[6][8][9][10]

Table 2: Long-Term Efficacy of this compound (Up to 4 Years of Treatment)

| Endpoint | Value |

| Objective Response Rate (ORR) | 45.7% (32 of 70 patients)[8] |

| Complete Responses | 3 additional since primary analysis[8] |

| Partial Responses | 3 additional since primary analysis[8] |

Data from the final data cutoff date of December 19, 2024.[8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound in desmoid tumors are not extensively available in the public domain. However, based on the published research, the following methodologies were central to elucidating its mechanism of action.

Gamma-Secretase Activity Assays

Objective: To determine the inhibitory activity of this compound on the gamma-secretase enzyme.

General Methodology: A cell-free assay is typically employed, using detergent-solubilized membranes from a cell line that expresses gamma-secretase (e.g., HeLa cells). A fluorogenic substrate for gamma-secretase is incubated with the membrane preparation in the presence of varying concentrations of the inhibitor (this compound). The cleavage of the substrate by gamma-secretase results in a fluorescent signal, which is measured using a fluorometer. The inhibitory concentration 50% (IC50) is then calculated to quantify the potency of the inhibitor. For this compound, the IC50 for gamma-secretase enzyme inhibition was determined to be 6.2 nM in a cell-free assay for Aβ production.[11]

Notch Signaling Pathway Analysis

Objective: To assess the effect of this compound on the Notch signaling pathway in desmoid tumor cells.

General Methodologies:

-

Western Blotting: This technique is used to detect and quantify the levels of specific proteins involved in the Notch pathway, such as Notch1, the Notch intracellular domain (NICD), and its downstream target Hes1.[7] Desmoid tumor cell strains are treated with this compound, and cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest. A decrease in the levels of NICD and Hes1 following treatment would indicate inhibition of the Notch pathway.[7]

-

Immunohistochemistry (IHC): IHC is used to visualize the expression and localization of Notch pathway components within desmoid tumor tissues.[7] Tissue sections are incubated with primary antibodies against proteins like Notch1, NICD, and Hes1, followed by a secondary antibody conjugated to an enzyme that produces a colored precipitate at the site of the antigen. This allows for the assessment of protein expression levels and their subcellular localization (e.g., nuclear localization of NICD).

-

Cell Proliferation Assays: To evaluate the impact of Notch inhibition on tumor cell growth, desmoid tumor cell strains are cultured in the presence of varying concentrations of this compound.[7] Cell viability and proliferation can be measured using assays such as the resazurin-based assay, where a fluorescent signal is proportional to the number of viable cells.[11]

-

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) or gene array analysis can be used to measure the mRNA levels of Notch target genes (e.g., HES1) in response to this compound treatment.[7] A decrease in the expression of these genes would provide further evidence of Notch pathway inhibition.

Clinical Trial Protocol (DeFi Trial - NCT03785964)

Objective: To evaluate the efficacy, safety, and tolerability of this compound in adults with progressing desmoid tumors.

Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[6][8]

Patient Population: 142 adult patients with progressing desmoid tumors.[6]

Treatment Arms:

-

This compound: 150 mg administered orally twice daily.[6]

-

Placebo: Administered orally twice daily.[6]

Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[6]

Secondary Endpoints:

-

Objective response rate (ORR).[6]

-

Patient-reported outcomes (PROs), including pain, desmoid tumor-specific symptoms, physical and role functioning, and overall quality of life.[6]

-

Safety and tolerability.[6]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits gamma-secretase, preventing Notch receptor cleavage and downstream signaling.

Experimental Workflow Diagram

Caption: Workflow from preclinical evaluation of this compound to the Phase 3 DeFi clinical trial.

References

- 1. ogsiveo.com [ogsiveo.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. esmo.org [esmo.org]

- 7. Targeting the notch pathway: A potential therapeutic approach for desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. γ secretase-dependent cleavage initiates Notch signaling from the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. springworkstx.com [springworkstx.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Nirogacestat and the Gamma-Secretase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat, marketed as Ogsiveo, is a first-in-class, orally administered, selective small-molecule inhibitor of the gamma-secretase enzyme.[1][2][3] In November 2023, it received approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with progressing desmoid tumors who require systemic therapy.[1][3] Desmoid tumors are rare, non-metastasizing but locally aggressive soft-tissue tumors characterized by aberrant activation of the Notch signaling pathway, which is crucial for their growth and persistence.[4][5] this compound's mechanism of action directly targets this pathway by preventing the critical proteolytic cleavage events mediated by gamma-secretase.[4][6] This guide provides an in-depth technical overview of the gamma-secretase complex, the signaling pathways it modulates, this compound's specific mechanism of inhibition, comprehensive quantitative data, and relevant experimental protocols.

The Gamma-Secretase Complex: Structure and Function

Gamma-secretase is a multi-subunit, intramembrane protease complex that plays a pivotal role in cellular signaling by cleaving a wide array of type I transmembrane proteins within their transmembrane domains.[7][8][9] This process, known as regulated intramembrane proteolysis (RIP), releases intracellular domains (ICDs) that can translocate to the nucleus and act as transcriptional regulators.[10][11] The complex is considered "the proteasome of the membrane" due to its processing of over 90 known substrates.[8][12]

The core gamma-secretase complex is composed of four essential protein subunits:[7][9][13]

-

Presenilin (PSEN1 or PSEN2): The catalytic subunit containing two critical aspartate residues within its transmembrane domains that form the active site.[8][14] this compound directly binds to the presenilin-1 catalytic subunit.[1]

-

Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a receptor for accepting substrates.[7][13]

-

Anterior pharynx-defective 1 (APH-1): A multi-pass transmembrane protein involved in the stability and assembly of the complex.[7][13]

-

Presenilin enhancer 2 (PEN-2): A small hairpin-like transmembrane protein required for the final activation of the complex, including the endoproteolysis of presenilin itself.[7][13]

These four components assemble in the endoplasmic reticulum to form the active protease complex.[9]

Signaling Pathways Modulated by Gamma-Secretase

This compound's therapeutic effect and potential side effects are rooted in its inhibition of gamma-secretase's cleavage of multiple substrates. The two most extensively studied pathways are the Notch and Amyloid Precursor Protein (APP) pathways.

The Notch Signaling Pathway

The Notch pathway is a highly conserved cell-to-cell communication system critical for determining cell fate, proliferation, and differentiation.[4][15] Its dysregulation is implicated in the pathology of desmoid tumors.[4]

Canonical Notch Activation:

-

Ligand Binding: A transmembrane ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to a Notch receptor (NOTCH1-4) on the signal-receiving cell.[16]

-

S2 Cleavage: This binding induces a conformational change, exposing a cleavage site for an ADAM family metalloprotease (like TACE or ADAM10), which cleaves the receptor's extracellular domain.[16]

-

S3 Cleavage: The remaining membrane-tethered portion of the Notch receptor becomes a substrate for the gamma-secretase complex. Gamma-secretase performs the final intramembrane cleavage (S3 cleavage).[10][16]

-

Signal Transduction: This S3 cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm.[4][10] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL, converting it from a repressor to an activator and initiating the transcription of target genes (e.g., HES and HEY families) that drive cell proliferation and survival.[10][17]

Inhibition by this compound: this compound blocks the S3 cleavage step. By inhibiting gamma-secretase, it prevents the release of the NICD, thereby interrupting the entire signaling cascade and suppressing tumor growth.[1][4]

Amyloid Precursor Protein (APP) Processing

Gamma-secretase inhibitors were initially developed with Alzheimer's disease in mind, due to the enzyme's role in producing amyloid-beta (Aβ) peptides.[18]

Amyloidogenic Pathway:

-

β-Secretase Cleavage: The Amyloid Precursor Protein (APP), a type I transmembrane protein, is first cleaved by β-secretase (BACE1).[19][20] This releases a soluble ectodomain (sAPPβ) and leaves a 99-amino acid C-terminal fragment (C99) embedded in the membrane.[21]

-

γ-Secretase Cleavage: The C99 fragment is then processed by gamma-secretase.[19][20] This intramembrane cleavage is imprecise and results in the generation of Aβ peptides of varying lengths (typically 37-43 amino acids) and the APP intracellular domain (AICD).[9][11][20]

The accumulation of aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the formation of amyloid plaques found in the brains of Alzheimer's disease patients.[9][21] this compound has demonstrated Aβ-lowering activity in preclinical models.[1]

Quantitative Data Summary

Table 1: Preclinical Potency and Activity of this compound

| Parameter | Target/Assay | Value | Reference(s) |

| IC₅₀ | Gamma-secretase (cell-free assay, Aβ₄₀) | 6.2 nM | [1] |

| IC₅₀ | Whole-cell assay (Aβ₁₋ₓ) | 1.2 nM | [1] |

| IC₅₀ | CD25+ B- and T- cells (fetal thymic organ culture) | 1.3 nM | [1] |

| ED₅₀ | Amyloid-β lowering activity (guinea pig brain) | 1.83 mg/kg | [1] |

Table 2: Clinical Efficacy of this compound in Desmoid Tumors (Phase 3 DeFi Trial)

| Endpoint | This compound (n=70) | Placebo (n=72) | Statistic | Reference(s) |

| Median Progression-Free Survival (PFS) | Not Reached | 15.1 months | HR: 0.29 (95% CI: 0.15-0.55); p < 0.001 | [5][22][23] |

| Objective Response Rate (ORR), Confirmed | 41% | 8% | p < 0.001 | [5][24] |

| Complete Response (CR) | 7% | 0% | - | [24] |

| Median Time to Response | 5.6 months | 11.1 months | - | [5] |

| ORR with Long-Term Treatment (up to 4 years) | 45.7% (11.4% CR, 34.3% PR) | N/A | - | [22][25][26] |

Table 3: Pharmacokinetics of this compound in Patients with Desmoid Tumors

| Parameter | Value (Mean, %CV or Range) | Reference(s) |

| Recommended Dosage | 150 mg orally, twice daily | [27] |

| Tₘₐₓ (Time to Peak Concentration) | 1.5 hours (0.5 - 6.5) | [6] |

| Cₘₐₓ (Peak Concentration) | 508 ng/mL (62%) | [6] |

| AUC₀₋ₜₐᵤ (Area Under the Curve) | 3370 ng·h/mL (58%) | [6] |

| Time to Steady State | ~6 days | [6][27] |

| Apparent Volume of Distribution | 1430 L (65%) | [6] |

| Serum Protein Binding | 99.6% (94.6% to albumin, 97.9% to AAG) | [6] |

| Metabolism | Primarily CYP3A4 (85%) via N-dealkylation | [6][27] |

| Elimination Half-life | 23 hours | [27] |

| Excretion | 38% feces, 17% urine (<1% unchanged) | [6][27] |

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with this compound (DeFi Trial)

| Adverse Event (Any Grade) | Frequency in this compound Arm | Reference(s) |

| Diarrhea | 84% | [3][5][23] |

| Ovarian Dysfunction | 75% | [3][23] |

| Rash | 68% | [3] |

| Nausea | 54% | [3][5][23] |

| Fatigue | 54% | [3] |

| Hypophosphatemia | 42% | [5][23] |

| Stomatitis | 39% | [3] |

| Headache | 30% | [3] |

| In females of reproductive potential. Events were reversible in 74% of affected participants.[23] |

Experimental Protocols

General In Vitro Gamma-Secretase Activity Assay (Fluorometric)

This protocol describes a common method for screening gamma-secretase inhibitors in a cell-free environment.

Principle: The assay measures the cleavage of a synthetic peptide substrate that mimics a gamma-secretase cleavage site (e.g., from APP). The peptide is conjugated to a fluorescent reporter molecule (e.g., EDANS) and a quencher molecule (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence. Upon cleavage by gamma-secretase, the reporter and quencher are separated, resulting in a measurable increase in fluorescence.[28]

Methodology:

-

Enzyme Preparation: Prepare a detergent-solubilized gamma-secretase enzyme preparation from a relevant cell line (e.g., IMR-32 neuroblastoma cells) or tissue (e.g., mouse brain extract) via membrane fractionation and affinity chromatography.[18][28]

-

Reaction Setup: In a microplate, combine the cell lysate/enzyme preparation with the assay buffer.[28]

-

Compound Addition: Add the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO).

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.[28]

-

Incubation: Cover the plate and incubate at 37°C for 1-2 hours in the dark.[28]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorimeter with appropriate excitation (e.g., 335-355 nm) and emission (e.g., 495-510 nm) wavelengths.[28]

-

Data Analysis: Calculate the percent inhibition of gamma-secretase activity for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. checkrare.com [checkrare.com]

- 3. springworkstx.com [springworkstx.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. medscape.com [medscape.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The γ-secretase complex: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gamma secretase - Wikipedia [en.wikipedia.org]

- 10. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure and Function of the γ-Secretase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amyloid-beta precursor protein secretase - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Secretases Related to Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. targetedonc.com [targetedonc.com]

- 23. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]

- 24. This compound for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]

- 25. onclive.com [onclive.com]

- 26. ascopubs.org [ascopubs.org]

- 27. oncologynewscentral.com [oncologynewscentral.com]

- 28. resources.rndsystems.com [resources.rndsystems.com]

An In-Depth Technical Guide to the Chemical Structure and Properties of Nirogacestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat, marketed under the brand name OGSIVEO®, is a first-in-class, orally bioavailable, selective inhibitor of the gamma-secretase (γ-secretase) enzyme.[1][2] Its development marks a significant advancement in the treatment of progressing desmoid tumors, a rare and locally aggressive soft-tissue neoplasm for which there were previously no approved systemic therapies.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is a complex small molecule with the chemical formula C₂₇H₄₁F₂N₅O.[4] It possesses two chiral centers, with the active stereoisomer being the (S,S) enantiomer.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |

| SMILES String | CCC--INVALID-LINK--NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F |

| CAS Number | 1290543-63-3 |

| PubChem CID | 46224413 |

Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 489.64 g/mol |

| Melting Point | 227 °C (as determined by Differential Scanning Calorimetry)[6] |

| pKa | 5.77, 7.13 |

| Aqueous Solubility | 11.4 mg/mL (for the hydrobromide salt) |

| LogP (calculated) | 4.8 |

| Protein Binding | 99.6% (in human serum) |

Experimental Protocols

Determination of Physicochemical Properties

Detailed experimental protocols for the determination of this compound's physicochemical properties are not extensively available in the public domain. However, standard methodologies for such characterizations are well-established in the pharmaceutical sciences.

-

Solubility Determination (General Method): The equilibrium solubility of a compound is typically determined using the shake-flask method. An excess amount of the solid compound is added to a buffer solution of a specific pH. The suspension is then agitated at a constant temperature until equilibrium is reached. After separating the solid and liquid phases (e.g., by centrifugation or filtration), the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]

-

pKa Determination (General Method): The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.[10] Potentiometric titration involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. The pKa value corresponds to the pH at which 50% of the compound is in its ionized form.

Purity and Structural Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method has been developed for the quantitative analysis of this compound. This method typically utilizes a C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient. Detection is commonly performed using a photodiode array (PDA) detector.[11][12][13][14]

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound by providing detailed information about the connectivity and chemical environment of the atoms.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, further confirming its elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[6]

-

-

Crystallographic Analysis:

-

X-ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state form of this compound, including identifying different polymorphic forms.[5]

-

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex, a key player in the Notch signaling pathway.[15] The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[16][17][18][19] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including desmoid tumors.[15]

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a neighboring receiving cell.[6][16][17] This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the γ-secretase complex, which releases the Notch intracellular domain (NICD).[16][17][18] The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes that promote cell growth and survival.[6][17]

This compound binds to the presenilin subunit of the γ-secretase complex, inhibiting its proteolytic activity.[20] This blockage prevents the release of NICD, thereby downregulating Notch signaling and inhibiting the growth of tumor cells that are dependent on this pathway.[15][20]

Experimental Workflow: In Vitro Gamma-Secretase Inhibition Assay

To evaluate the inhibitory activity of compounds like this compound, an in vitro gamma-secretase inhibition assay is commonly employed. This assay measures the ability of a test compound to block the cleavage of a gamma-secretase substrate.

Clinical Development Workflow

The clinical development of this compound followed a structured path to evaluate its safety and efficacy in patients with desmoid tumors. The Phase 3 DeFi trial was a pivotal study that led to its approval.[3][21]

Conclusion

This compound represents a significant therapeutic innovation for patients with desmoid tumors. Its well-characterized chemical structure and physicochemical properties have enabled the development of an effective oral formulation. The targeted inhibition of the γ-secretase enzyme and the subsequent downregulation of the Notch signaling pathway provide a clear mechanism of action for its anti-tumor activity. The robust clinical trial data supporting its efficacy and manageable safety profile have established this compound as a valuable treatment option for this rare and debilitating disease. Further research may explore its potential in other Notch-dependent malignancies.

References

- 1. This compound for Adults With Desmoid Tumor/Aggressive Fibromatosis - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]

- 2. springworkstx.com [springworkstx.com]

- 3. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. research.tue.nl [research.tue.nl]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. jchr.org [jchr.org]

- 14. jchr.org [jchr.org]

- 15. This compound for Desmoid Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 16. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 17. cusabio.com [cusabio.com]

- 18. bosterbio.com [bosterbio.com]

- 19. Notch signaling pathway | PPTX [slideshare.net]

- 20. cancer-research-network.com [cancer-research-network.com]

- 21. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Pharmacodynamics of Nirogacestat

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nirogacestat (Ogsiveo®) is a first-in-class, oral, selective, small-molecule inhibitor of gamma-secretase, a multi-subunit protease complex.[1][2] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of progressing desmoid tumors, its mechanism of action also holds significant therapeutic potential in other indications, such as multiple myeloma.[1][3] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its molecular mechanism, summarizing key quantitative data from pivotal clinical and preclinical studies, and outlining the associated experimental methodologies.

Core Mechanism of Action: Gamma-Secretase Inhibition

Gamma-secretase is an intramembrane protease responsible for the cleavage of multiple transmembrane proteins, playing a critical role in cell signaling. This compound exerts its therapeutic effects by binding to the presenilin 1 catalytic subunit of the gamma-secretase complex, thereby inhibiting its proteolytic activity.[1] This inhibition has two well-characterized pharmacodynamic consequences in vivo: modulation of the Notch signaling pathway and modulation of B-cell maturation antigen (BCMA) processing.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved system crucial for cell proliferation, differentiation, and survival.[4] In certain pathologies like desmoid tumors, aberrant Notch signaling is a key driver of tumor growth.[4][5] Gamma-secretase is responsible for the final cleavage step that releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to activate target gene transcription.[4] By inhibiting gamma-secretase, this compound prevents the release of NICD, effectively downregulating the Notch signaling pathway and inhibiting tumor cell growth.[4][5][6]

Modulation of B-Cell Maturation Antigen (BCMA)

BCMA is a therapeutic target highly expressed on multiple myeloma cells.[3] Gamma-secretase cleaves membrane-bound BCMA (mbBCMA), releasing a soluble form (sBCMA) into circulation.[7] This shedding reduces the density of the target antigen on the cell surface, which may limit the efficacy of BCMA-directed therapies.[7][8] this compound inhibits this cleavage, leading to a rapid and robust increase in mbBCMA density on plasma cells and a concurrent decrease in sBCMA levels.[3][7] This pharmacodynamic effect is being leveraged to potentially enhance the activity of BCMA-targeted treatments in multiple myeloma.[3][7][8]

Pharmacodynamics in Desmoid Tumors (DeFi Clinical Trial)

The pivotal Phase 3 DeFi trial (NCT03785964) provided definitive evidence of this compound's in vivo efficacy and pharmacodynamic activity in patients with progressing desmoid tumors.[5][9]

Quantitative Efficacy Data

This compound demonstrated statistically significant and clinically meaningful improvements across primary and key secondary endpoints compared to placebo.[10][11]

| Endpoint | This compound (n=70) | Placebo (n=72) | Statistic | Citations |

| Progression-Free Survival (PFS) | Median Not Reached | 15.1 months | HR: 0.29 (95% CI: 0.15-0.55); P<0.001 | [10] |

| 2-Year PFS Rate | 76% | 44% | - | [5][9] |

| Objective Response Rate (ORR) | 41% | 8% | P<0.001 | [5][11][12] |

| Complete Response (CR) Rate | 7% | 0% | - | [11][12] |

| Median Time to Response | 5.6 months | 11.1 months | - | [13] |

Experimental Protocol: DeFi Trial

-

Study Design: A global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[10]

-

Patient Population: 142 adult patients with histologically confirmed progressing desmoid tumors.[5][11] Progression was defined as ≥20% increase in tumor volume by Response Evaluation Criteria in Solid Tumors (RECIST 1.1) within 12 months prior to screening.[10]

-

Intervention: Patients were randomized 1:1 to receive either 150 mg of this compound or a matching placebo, administered orally twice daily in 28-day cycles.[5][10]

-

Primary Endpoint: Progression-free survival (PFS), assessed by a blinded independent central review.[10]

-

Secondary Endpoints: Objective response rate (ORR), changes in patient-reported outcomes (PROs) including pain, desmoid tumor-specific symptoms, and quality of life.[10][11][12]

Pharmacodynamics on BCMA in Healthy Volunteers

To isolate and characterize the pharmacodynamic effects of this compound on BCMA, a Phase 1 study was conducted in healthy volunteers, avoiding confounders from active multiple myeloma or concurrent treatments.[7][14]

Quantitative BCMA Modulation Data

The study demonstrated that this compound administration leads to a rapid, dose-related increase in mbBCMA on plasma cells.[7]

| Dose Administered | Key Pharmacodynamic Effect on Plasma Cells (PCs) | Time to Max Effect | Citations |

| Single Doses | 9- to 19-fold increase in mbBCMA density in whole blood. | 4 to 8 hours post-dose. | [7] |

| (50, 150, 300 mg) | ~2-fold greater increase on PCs from whole blood vs. bone marrow. | [7] | |

| Concomitant decreases in soluble BCMA (sBCMA) observed. | [7][15] | ||

| Multiple Doses | A 100 mg twice-daily dose was sufficient to maintain elevated mbBCMA levels. | Maintained over dosing interval. | [14] |

| (100 mg Q12h) |

Experimental Protocol: Phase 1 BCMA Study

-

Study Design: A Phase 1, open-label, dose-ranging study.[7][14]

-

Subject Population: 23 healthy adult volunteers.[14]

-

Intervention: Subjects received single oral doses of this compound (50, 150, or 300 mg) or repeated doses (100 mg every 12 hours for up to 48 hours).[7][14]

-

Pharmacodynamic Assessments: Density of mbBCMA on plasma cells isolated from whole blood and bone marrow was measured at baseline and at serial time points post-dose (1, 2, 4, 8, 24, and 48 hours).[14]

-

Analytical Method: Flow cytometry was used to quantify mbBCMA density on plasma cells.[14]

Other In Vivo Pharmacodynamic Effects

While initially developed for Alzheimer's disease, this compound's pharmacodynamic activity on amyloid-β (Aβ) processing has been characterized in preclinical models.[1][5]

Quantitative Preclinical Data

| Model System | Endpoint | Result | Citation |

| Guinea Pig Brain | Amyloid-β lowering activity | ED₅₀ = 1.83 mg/kg, sc | [1] |

| Cell-free Enzyme Assay | Aβ₁₋₄₀ Inhibition | IC₅₀ = 6.2 nM | [1] |

| Whole-cell Assay | Aβ₁₋ₓ Inhibition | IC₅₀ = 1.2 nM | [1] |

Conclusion

The in vivo pharmacodynamics of this compound are well-defined and directly linked to its clinical efficacy. As a potent inhibitor of gamma-secretase, it effectively downregulates Notch signaling, providing a targeted mechanism for treating desmoid tumors, as demonstrated in the Phase 3 DeFi trial.[4][16] Furthermore, its ability to rapidly and substantially increase cell surface mbBCMA density presents a compelling rationale for its use in combination with BCMA-directed therapies for multiple myeloma.[7][8] The quantitative data and established protocols from these key studies provide a robust foundation for ongoing research and future drug development efforts centered on gamma-secretase inhibition.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. checkrare.com [checkrare.com]

- 3. springworkstx.com [springworkstx.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound Shrinks Desmoid Tumors - NCI [cancer.gov]

- 6. First drug for desmoid tumors: ‘Impressive’ data for this compound | MDedge [ma1.mdedge.com]

- 7. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [ahdbonline.com]

- 10. onclive.com [onclive.com]

- 11. This compound for Progressive Desmoid Tumors DeFi Trial - The ASCO Post [ascopost.com]

- 12. SpringWorks Therapeutics Announces Data from Phase 3 DeFi Trial Evaluating this compound in Adult Patients with Progressing Desmoid Tumors at the European Society for Medical Oncology (ESMO) Congress 2022 - BioSpace [biospace.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Kinetics of this compound-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Nirogacestat in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of Nirogacestat (formerly PF-03084014) in preclinical mouse xenograft models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in designing and executing studies with this selective gamma-secretase inhibitor.

Mechanism of Action: Targeting the Notch Signaling Pathway

This compound is a potent, orally bioavailable small molecule that inhibits gamma-secretase, a key enzyme complex involved in the Notch signaling pathway.[1][2] Dysregulation of the Notch pathway is implicated in the growth and proliferation of various tumors.[1][3] Gamma-secretase-mediated cleavage of the Notch receptor releases the Notch intracellular domain (NICD).[3] The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell proliferation and survival.[3] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby downregulating Notch signaling and inhibiting tumor growth.[1][2]

Recommended Dosage and Efficacy in Mouse Xenograft Models

Preclinical studies in various mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. A dosage of 150 mg/kg administered orally (p.o.) is frequently reported to achieve significant tumor growth inhibition.[2]

| Xenograft Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| T-cell Acute Lymphoblastic Leukemia (HPB-ALL) | 150 mg/kg, twice daily (b.i.d.), p.o. | ~92% | [2] |

| Prostate Cancer (Du145) | 150 mg/kg, daily, p.o., 7-days-on/7-days-off | Significant reduction in Ki-67, increased apoptosis | [2] |

| Desmoid Tumor | 150 mg/kg, twice daily (b.i.d.), p.o. | Significant tumor shrinkage | [4] |

| Pancreatic Ductal Adenocarcinoma | Not specified | Regression of cell division and decreased angiogenesis | [5] |

Note: While 150 mg/kg is a common dose, researchers should optimize the dosage for their specific tumor model and experimental goals.

Toxicity and Dosing Considerations

At higher doses and with continuous daily administration, this compound can lead to gastrointestinal toxicity, including diarrhea and weight loss (10-15%) in mice, which is typically observed after approximately 10 days of treatment.[2] This toxicity is generally reversible with dosing holidays.[2] To mitigate these effects, an intermittent dosing schedule, such as 7 days on, 7 days off , has been shown to be well-tolerated while maintaining anti-tumor efficacy.[2] Doses below 100 mg/kg administered twice daily for over a week are generally well-tolerated with no significant morbidity.[2]

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound in mouse xenograft studies.

Formulation of this compound for Oral Gavage

This compound is typically formulated as a suspension for oral administration in mice.

Materials:

-

This compound (PF-03084014) powder

-

Vehicle: 0.5% methylcellulose in sterile water

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A common dosing volume for oral gavage in mice is 10 mL/kg.

-

Weigh the appropriate amount of this compound powder.

-

In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

Store the suspension at 4°C and re-suspend by vortexing thoroughly before each administration.

Xenograft Tumor Model Establishment and Drug Administration Workflow

The following diagram outlines a typical workflow for a xenograft study evaluating the efficacy of this compound.

Protocol:

-

Cell Culture and Implantation:

-

Culture the desired human tumor cell line under appropriate conditions.

-

Harvest cells and resuspend in a suitable medium (e.g., serum-free medium mixed with Matrigel) at the desired concentration.

-

Subcutaneously implant the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration and Monitoring:

-

Administer this compound or vehicle control orally according to the chosen dosage and schedule.

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

-

Endpoint and Analysis:

-

At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice.

-

Harvest tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, or Western blot for Notch pathway proteins.

-

Calculate the percent tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group.

-

These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

- 1. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Immunohistochemistry Staining for Biomarkers Post-Nirogacestat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule gamma-secretase inhibitor.[1] Its primary mechanism of action involves the inhibition of the gamma-secretase enzyme, which plays a crucial role in the Notch signaling pathway.[2][3] Gamma-secretase is responsible for the proteolytic cleavage of Notch receptors, a critical step that releases the Notch intracellular domain (NICD).[2] The liberated NICD then translocates to the nucleus, where it modulates the transcription of target genes, such as those in the HES and HEY families, which are involved in cell proliferation, differentiation, and survival.[3][4]

In pathological conditions such as desmoid tumors, aberrant activation of the Notch signaling pathway is a known contributor to tumor growth.[3][5] By inhibiting gamma-secretase, this compound effectively blocks the release of NICD, thereby downregulating Notch signaling and impeding tumor cell growth.[6] Preclinical studies have demonstrated that this compound (formerly PF-03084014) can decrease the expression of NICD and its downstream target, Hes1, in desmoid tumor cells.[3][4]

These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of key biomarkers in the Notch signaling pathway—NICD, Hes1, and Jagged1 (a Notch ligand)—in tissue samples following treatment with this compound. The provided tables serve as a template for the quantification of biomarker expression, enabling a systematic assessment of treatment efficacy at the cellular level.

Data Presentation: Quantitative Analysis of Biomarker Expression

The following tables are designed for the systematic recording of IHC staining results, allowing for a quantitative comparison of biomarker expression in tissue samples before and after this compound treatment. Scoring should be performed by a qualified pathologist, evaluating both the intensity of the staining and the percentage of positively stained cells.

Table 1: Notch Intracellular Domain (NICD) Expression

| Sample ID | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |

| Pre-treatment 1 | Control | |||

| Post-treatment 1 | This compound | |||

| Pre-treatment 2 | Control | |||

| Post-treatment 2 | This compound | |||

| Add more samples as needed |

Table 2: Hes1 Expression

| Sample ID | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |

| Pre-treatment 1 | Control | |||

| Post-treatment 1 | This compound | |||

| Pre-treatment 2 | Control | |||

| Post-treatment 2 | This compound | |||

| Add more samples as needed |

Table 3: Jagged1 Expression

| Sample ID | Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) |

| Pre-treatment 1 | Control | |||

| Post-treatment 1 | This compound | |||

| Pre-treatment 2 | Control | |||

| Post-treatment 2 | This compound | |||

| Add more samples as needed |

Staining Intensity Score: 0 (negative), 1 (weak), 2 (moderate), 3 (strong). H-Score: A semi-quantitative score calculated by multiplying the staining intensity by the percentage of positive cells.

Mandatory Visualizations

Figure 1: this compound's Mechanism of Action in the Notch Signaling Pathway.

Figure 2: General Immunohistochemistry (IHC) Workflow for Biomarker Staining.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of NICD, Hes1, and Jagged1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Tissue Preparation and Deparaffinization

-

Sectioning : Cut FFPE tissue blocks into 4-5 µm thick sections and mount them on positively charged slides.[7]

-

Baking : Bake the slides overnight at 60°C to ensure tissue adherence.

-

Deparaffinization : Immerse slides in the following solutions:[8]

-

Xylene: 2 changes for 10 minutes each.

-

100% Ethanol: 2 changes for 5 minutes each.

-

95% Ethanol: 1 change for 5 minutes.

-

70% Ethanol: 1 change for 5 minutes.

-

50% Ethanol: 1 change for 5 minutes.

-

-

Rehydration : Rinse slides in running deionized water for 5 minutes.[8]

II. Antigen Retrieval

-

Buffer Preparation : Prepare a 10 mM sodium citrate buffer (pH 6.0).[7]

-

Heat-Induced Epitope Retrieval (HIER) : Place slides in a staining jar filled with the citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20-40 minutes.[9]

-

Cooling : Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.[7]

-

Washing : Rinse the slides with Phosphate Buffered Saline (PBS) twice for 5 minutes each.[7]

III. Immunohistochemical Staining

-

Endogenous Peroxidase Block : Incubate sections in 3% hydrogen peroxide in methanol for 10-20 minutes at room temperature to block endogenous peroxidase activity.[10]

-

Washing : Rinse slides with PBS twice for 5 minutes each.[7]

-

Blocking : Apply a protein blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation :

-

Dilute the primary antibodies in antibody diluent to their optimal concentration:

-

Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Washing : Rinse slides with PBS three times for 5 minutes each.

-

Secondary Antibody Incubation : Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) and incubate for 1 hour at room temperature.[11]

-

Washing : Rinse slides with PBS three times for 5 minutes each.

-

Detection : Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until the desired brown color intensity develops. Monitor the reaction under a microscope.[10]

-

Stopping the Reaction : Immerse the slides in deionized water to stop the color development.

IV. Counterstaining and Mounting

-

Counterstaining : Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.[7]

-

Bluing : Rinse the slides in running tap water for 5-10 minutes.

-

Dehydration : Dehydrate the slides through graded ethanol solutions:[7]

-

70% Ethanol: 2 minutes.

-

95% Ethanol: 2 minutes.

-

100% Ethanol: 2 changes for 2 minutes each.

-

-

Clearing : Immerse the slides in xylene for 2 changes of 5 minutes each.[7]

-

Mounting : Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip.

Conclusion

The provided protocols and data recording templates offer a standardized approach for assessing the pharmacodynamic effects of this compound on the Notch signaling pathway in tumor tissues. Consistent and quantitative analysis of biomarker expression is critical for understanding the molecular response to treatment and can aid in the development of predictive biomarkers for patient stratification. Researchers are encouraged to optimize these protocols for their specific antibodies and tissue types to ensure reliable and reproducible results.

References

- 1. springworkstx.com [springworkstx.com]

- 2. Protocol for tyramide signal amplification immunohistochemical detection of Notch1 signaling in the vascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the notch pathway: A potential therapeutic approach for desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated Signaling Pathways and Targeted Therapies in Desmoid-Type Fibromatosis: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA-Approved this compound Demonstrates Improved Patient Outcomes in Desmoid Tumor Management [jhoponline.com]

- 6. This compound, a γ-Secretase Inhibitor for Desmoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 8. bosterbio.com [bosterbio.com]

- 9. Notch Intracellular Domain (NICD) Expression and Clinical Manifestations of Second Primary Tumor at Esophagus in Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disrupting Notch signaling related HES1 in myeloid cells reinvigorates antitumor T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. 2.2. Immunohistochemistry [bio-protocol.org]

- 13. Jagged1 modulated tumor-associated macrophage differentiation predicts poor prognosis in patients with invasive micropapillary carcinoma of the breast - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Imaging to Assess Nirogacestat Efficacy

Introduction

Nirogacestat (Ogsiveo®) is an oral, selective, small-molecule inhibitor of gamma-secretase, an enzyme crucial in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth of desmoid tumors (also known as aggressive fibromatosis), which are rare and locally aggressive soft-tissue neoplasms.[1][4] On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved this compound as the first treatment specifically for adult patients with progressing desmoid tumors.[5][6]

Assessing the therapeutic efficacy of this compound in both preclinical and clinical settings relies heavily on advanced in vivo imaging techniques. These methods provide non-invasive, longitudinal, and quantitative evaluation of tumor response, going beyond simple size measurements. This document provides detailed application notes and protocols for key imaging modalities used to evaluate the efficacy of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Pathway

This compound's primary mechanism of action is the inhibition of the gamma-secretase enzyme complex.[1] In desmoid tumors, this pathway is often overactive. The binding of a ligand (like Jagged-1) to the Notch receptor on a cell surface initiates a series of proteolytic cleavages.[4][7] The final, critical cut is performed by gamma-secretase, which releases the Notch intracellular domain (NICD).[1][2] The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell proliferation and survival.[1][4] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking this signaling cascade and suppressing tumor growth.[1][2]

Application Note 1: Magnetic Resonance Imaging (MRI) for Clinical Efficacy Assessment

MRI is the primary imaging modality for assessing this compound's efficacy in clinical trials, most notably the pivotal Phase 3 DeFi trial.[8][9] It offers superior soft-tissue contrast, enabling detailed anatomical evaluation and functional assessment of desmoid tumors. Beyond standard RECIST (Response Evaluation Criteria in Solid Tumors) measurements, advanced MRI techniques like volumetric analysis and T2 signal hyperintensity provide a more comprehensive understanding of tumor response.[9][10]

Key Imaging Biomarkers:

-

Tumor Volume: Desmoid tumors often have irregular shapes, making traditional 1D or 2D measurements less representative of the total tumor burden.[8] 3D volumetric analysis provides a more accurate assessment of changes in tumor size in response to treatment.

-

T2 Signal Hyperintensity: On T2-weighted MRI scans, hyperintense (bright) areas are associated with higher cellularity and water content, which can correlate with active fibroblastic proliferation and disease progression.[9] A reduction in T2 signal intensity suggests a decrease in tumor activity and a positive treatment response.[8]

Quantitative Data Summary

The following tables summarize the key efficacy and imaging data from the pivotal Phase 3 DeFi trial of this compound.

Table 1: Primary and Secondary Efficacy Outcomes in the DeFi Trial

| Endpoint | This compound (n=70) | Placebo (n=72) | Hazard Ratio / p-value |

|---|---|---|---|

| Progression-Free Survival (PFS) | HR: 0.29 (p < 0.001)[6] | ||

| Median PFS | Not Reached[6] | 15.1 months[6] | |

| 2-Year Event-Free Probability | 76%[11] | 44%[11] | |

| Objective Response Rate (ORR) | 41%[6] | 8%[6] | p < 0.001[6] |

| Complete Response (CR) | 7%[11] | 0%[11] | |

| Partial Response (PR) | 34%[12] | 8% |

| Median Time to Response | 5.6 months[12] | 11.1 months[12] | |

Table 2: MRI-Based Tumor Response to this compound in the DeFi Trial

| Imaging Parameter | This compound | Placebo | p-value |

|---|---|---|---|

| Median Best Change in Tumor Volume | -59%[8] | +14%[8] | < 0.001[8] |

| Median Best Change in T2 Hyperintensity | -55%[8] | -21%[8] | < 0.001[8] |

Table 3: Long-Term Tumor Size Reduction with Continuous this compound Treatment

| Duration of Treatment | Median Best % Reduction from Baseline |

|---|---|

| At least 1 Year | -32.3%[13][14] |

| At least 2 Years | -42.5%[13] |

| At least 3 Years | -51.3%[13] |

| At least 4 Years | -75.8%[13][14] |

Application Note 2: Preclinical and Exploratory Imaging Techniques

While MRI is the clinical standard, preclinical studies and exploratory clinical trials may leverage other imaging modalities to investigate pharmacodynamics, biodistribution, and early efficacy signals.

1. Bioluminescence Imaging (BLI): In preclinical animal models (e.g., xenografts), tumor cells can be engineered to express a luciferase enzyme.[15][16] Upon administration of a luciferin substrate, light is emitted, which can be detected and quantified. BLI is a highly sensitive and cost-effective method for the longitudinal monitoring of tumor growth and burden in small animals, making it ideal for initial efficacy screening of compounds like this compound.[16][17]

2. Positron Emission Tomography (PET): PET imaging can be used to assess tumor metabolism or target engagement.[18] For instance, a radiolabeled version of a gamma-secretase inhibitor could potentially be used to non-invasively confirm that this compound is binding to its target in vivo.[18] While not a primary endpoint in the DeFi trial, PET remains a powerful tool for mechanistic and pharmacodynamic studies in drug development.

3. Advanced MRI Sequences: Ongoing clinical trials are exploring additional MRI parameters to identify biomarkers of response.[19] These include:

-

Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules, which is typically restricted in highly cellular tumors. An increase in the Apparent Diffusion Coefficient (ADC) can indicate cell death and treatment response.

-

Perfusion-Weighted Imaging: Assesses blood flow and vascularity within the tumor.

Experimental Protocols

Protocol 1: Volumetric MRI Assessment of Desmoid Tumors in Clinical Trials

Objective: To quantitatively measure changes in the three-dimensional volume of a target desmoid tumor in response to this compound treatment.

Methodology:

-

Patient Preparation: No specific preparation (e.g., fasting) is required. Ensure the patient can tolerate the MRI scan duration and is screened for contraindications (e.g., incompatible metallic implants).[19]

-

Imaging Equipment: 1.5T or 3.0T MRI scanner.

-

Coil Selection: Use an appropriate surface coil to maximize the signal-to-noise ratio over the anatomical region of the tumor.

-

Imaging Sequences:

-

Acquire axial T1-weighted and T2-weighted fat-suppressed sequences covering the entire tumor.

-

Slice Thickness: ≤ 5 mm with minimal interslice gap.

-

Field of View (FOV): Must encompass the entire tumor and surrounding anatomical landmarks.

-

-

Image Acquisition: Perform baseline scans before initiating treatment and at specified follow-up intervals (e.g., every 6 cycles, or every 24 weeks).[8][9] Consistency in patient positioning and imaging parameters across time points is critical.

-

Volumetric Analysis:

-

Transfer DICOM images to a dedicated image analysis workstation with semi-automated or manual segmentation software.

-

On each axial slice of the T2-weighted sequence, a trained radiologist or technician manually or semi-automatically contours the boundary of the target tumor.

-

The software calculates the area within the contour on each slice.

-

Tumor volume is calculated by summing the areas of all slices and multiplying by the slice thickness (plus any gap).

-

Formula: Volume = Σ (Area_slice * (Slice Thickness + Gap))

-

-

Data Reporting: Report the absolute tumor volume (in cm³) at each time point and calculate the percentage change from baseline.

Protocol 2: T2 Hyperintensity Signal Ratio Assessment

Objective: To quantify changes in the T2 signal intensity of a target tumor relative to a reference tissue, as a surrogate for tumor activity.

Methodology:

-

Image Acquisition: Use the same T2-weighted fat-suppressed sequences acquired for volumetric assessment (Protocol 1).

-

Region of Interest (ROI) Placement:

-

Tumor ROI: Using the volumetric contours from Protocol 1, define the total tumor volume as the primary ROI.

-

Reference ROI: Identify a region of normal-appearing skeletal muscle adjacent to the tumor but outside of any area affected by edema or artifact. Place a circular or freehand ROI (e.g., 1-2 cm²) within this muscle.

-

-

Signal Intensity Measurement:

-

Within the image analysis software, measure the mean signal intensity within the total tumor ROI (SI_tumor).

-

Measure the mean signal intensity within the reference muscle ROI (SI_muscle).

-

-

Calculation of T2 Hyperintensity Ratio:

-

The ratio is calculated by dividing the mean signal intensity of the tumor by the mean signal intensity of the muscle.

-

Formula: T2 Hyperintensity Ratio = SI_tumor / SI_muscle

-

-

Data Reporting: Report the calculated ratio at baseline and each follow-up. Calculate the percentage change in the ratio from baseline to assess treatment effect. A decrease in the ratio indicates a positive response.[9]

Protocol 3: Preclinical Bioluminescence Imaging (BLI) for Efficacy Screening

Objective: To non-invasively monitor the growth of luciferase-expressing desmoid tumor xenografts in mice and assess the anti-tumor activity of this compound.

Methodology:

-

Cell Line Preparation: Use a human desmoid tumor cell line stably transfected with a firefly luciferase (Fluc) reporter gene.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Implantation:

-

Subcutaneously inject a known number of luciferase-expressing tumor cells (e.g., 1x10⁶ cells in Matrigel) into the flank of each mouse.

-

Allow tumors to establish and reach a palpable size or a predetermined BLI signal intensity (e.g., 1x10⁶ photons/sec).

-

-

Randomization and Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound).

-

Administer this compound or vehicle orally at the desired dose and schedule.

-

-

Bioluminescence Imaging:

-

Image mice at baseline (before treatment) and at regular intervals (e.g., twice weekly).

-

Anesthetize the mice using isoflurane.

-

Administer the D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).

-

Wait for substrate distribution (typically 10-15 minutes).

-

Place the mouse in an in vivo imaging system (IVIS) and acquire bioluminescent images. Exposure time will vary based on signal intensity (e.g., 1 second to 1 minute).

-

-

Data Analysis:

-

Using the system's analysis software, draw an ROI over the tumor area on each image.

-

Quantify the total photon flux (photons/second) within the ROI.

-

Plot the average photon flux for each treatment group over time to generate tumor growth curves.

-

Compare the tumor growth between the this compound and vehicle groups to determine efficacy.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. google.com [google.com]

- 3. UCSF Desmoid Tumor Trial → New Drug, this compound, for Treating Desmoid Tumors That Cannot be Removed by Surgery [clinicaltrials.ucsf.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound—the pathway to approval of the first treatment for desmoid tumors, a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA approves this compound for desmoid tumors | FDA [fda.gov]

- 7. Repurposing this compound, a gamma secretase enzyme inhibitor in desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newsroom | SpringWorks Therapeutics [news.springworkstx.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Tumor volume and T2 hyperintensity changes from DeFi: A phase 3, randomized, controlled trial of this compound in patients with desmoid tumors. | Semantic Scholar [semanticscholar.org]

- 11. mskcc.org [mskcc.org]

- 12. targetedonc.com [targetedonc.com]

- 13. onclive.com [onclive.com]

- 14. SpringWorks Therapeutics Announces Long-Term Efficacy and Safety Data from Phase 3 DeFi Trial of OGSIVEO® (this compound) in Adults with Desmoid Tumors to be Presented at the Connective Tissue Oncology Society (CTOS) 2024 Annual Meeting | SpringWorks Therapeutics [springworkstx.gcs-web.com]

- 15. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]

- 17. Advances in Bioluminescence Imaging of Live Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Imaging of Cancer γ-Secretase Activity Using an Inhibitor-based PET Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CareAcross [careacross.com]

Application Notes and Protocols for Establishing Nirogacestat-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (formerly PF-03084014) is an orally bioavailable, selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth and proliferation of various cancers, including desmoid tumors, for which this compound is the first FDA-approved therapy.[3][4] By inhibiting gamma-secretase, this compound prevents the cleavage of Notch receptors, thereby blocking the downstream signaling cascade that contributes to tumor growth.[1][3] The development of drug resistance, however, remains a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for developing strategies to overcome this resistance and improve patient outcomes.

These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines in vitro. Such models are invaluable tools for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it.

Data Presentation

Table 1: In Vitro Efficacy of this compound (PF-03084014) in Sensitive and Resistant Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell Growth Inhibition) | Notes | Reference |

| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive; harbors mutations in Notch1. | [5] |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive. | [5] |

| TALL-1 | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive. | [5] |

| Sup-T1 | T-cell Acute Lymphoblastic Leukemia | 30-100 nM | Sensitive. | [5] |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Resistant | Lacks PTEN expression and has a mutated FBW7. | [1] |

| KGN | Ovarian Granulosa Cell Tumor | Dose-dependent inhibition | Harbors a FOXL2 C134W mutation; sensitive to this compound. | [6][7] |

Table 2: Enzymatic and Cellular Inhibition by this compound (PF-03084014)

| Assay Type | Target/Cell Line | IC50 | Reference |

| Cell-free enzyme assay | Gamma-secretase | 6.2 nM | [2][5] |

| Cellular Notch cleavage | HPB-ALL cells | 13.3 nM | [2][5] |

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Dose Escalation

This protocol describes a standard method for generating drug-resistant cell lines by gradually exposing a sensitive parental cell line to increasing concentrations of this compound.

Materials:

-

Sensitive parental cancer cell line (e.g., HPB-ALL)

-

Complete cell culture medium

-

This compound (PF-03084014)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cell culture flasks, plates, and other consumables

-

Hemocytometer or automated cell counter

-

Cryopreservation medium

Procedure:

-

Determine the initial IC50 of the parental cell line:

-

Plate cells at a predetermined density in 96-well plates.

-

Treat with a range of this compound concentrations for 72 hours.

-

Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

-

-

Initiate continuous drug exposure:

-

Culture the parental cells in their complete medium containing this compound at a starting concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).

-

Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

-

Monitor the cells for signs of recovery and proliferation.

-

-

Gradual dose escalation:

-

Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound by a factor of 1.5 to 2.

-

Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.

-

At each successful dose escalation, cryopreserve a stock of the cells.

-

-

Isolation of resistant clones:

-